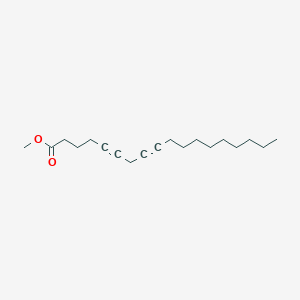

Methyl octadeca-5,8-diynoate

Description

Significance of Polyacetylenes and Diynoic Fatty Esters in Contemporary Chemistry

Polyacetylenes, compounds containing multiple acetylene (B1199291) units, and their derivatives like diynoic fatty esters, are of significant interest in modern chemistry. A substantial number of polyacetylenes are derived from fatty acids and are predominantly found in plant families such as Asteraceae, Apiaceae, and Araliaceae. mdpi.com The presence of conjugated triple bonds in these molecules imparts unique chemical reactivity and physical properties, making them valuable building blocks in organic synthesis.

The conjugated diyne motif is a particularly important structural element. It can participate in a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations. beilstein-journals.org For instance, the ene–yne cross-metathesis (EYCM) reaction has emerged as a powerful tool for constructing conjugated 1,3-dienes, which are themselves important intermediates in the synthesis of complex molecules and polymers. beilstein-journals.org The ability to introduce a conjugated diene system into an aliphatic chain via reactions of diynoic esters opens up new avenues for the synthesis of novel materials and biologically active compounds. semanticscholar.org

Furthermore, many naturally occurring polyacetylenes exhibit significant biological activities, including antibacterial, antifungal, and cytotoxic properties. mdpi.comresearchgate.net This has spurred research into the synthesis and derivatization of polyacetylenic compounds to explore their therapeutic potential. acs.org The investigation of structure-activity relationships in these molecules is a key area of research, aiming to develop new agents with improved efficacy and selectivity.

Contextualization of Methyl Octadeca-5,8-diynoate within the Broader Landscape of Alkyne Chemistry

This compound is an 18-carbon fatty acid methyl ester containing two non-conjugated triple bonds at the 5th and 8th positions. Its structure places it within the broader field of alkyne chemistry, which has seen a renaissance in recent decades with the development of new catalytic methods for their transformation. The reactivity of the alkyne functional groups in this compound is influenced by their position within the long alkyl chain and their non-conjugated nature.

The synthesis of such diynoic fatty esters can be achieved through various methods, often involving the coupling of smaller acetylenic fragments. researchgate.net The presence of the ester group also offers a handle for further chemical modification, allowing for the preparation of a diverse range of derivatives. aocs.org

From a spectroscopic standpoint, the identification and characterization of this compound would rely on techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum would be expected to show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups in the alkyl chain around 2850-3000 cm⁻¹, a strong C=O stretching absorption for the ester group around 1735-1750 cm⁻¹, and C-O stretching bands. docbrown.infospectroscopyonline.com The alkyne C≡C stretching vibrations would likely appear in the region of 2100-2260 cm⁻¹, although these can sometimes be weak or absent for symmetrically substituted alkynes.

Interactive Table: Predicted Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1170 - 1200 |

| C≡C (Alkyne) | Stretching | 2100 - 2260 |

Note: This table presents predicted values based on typical ranges for the respective functional groups and may not represent experimentally determined values.

Current Research Frontiers and Unaddressed Challenges in Diynoate Chemistry

The field of diynoate chemistry is an active area of research with several exciting frontiers and persistent challenges. uic.edufrontiersin.orgrsc.org One of the major research thrusts is the development of new and more efficient catalytic methods for the selective functionalization of the alkyne groups. beilstein-journals.org This includes the design of catalysts that can differentiate between the two triple bonds in a non-conjugated diyne, allowing for stepwise and controlled chemical transformations.

Another frontier lies in the application of diynoic fatty esters in materials science. The ability of diynes to undergo topochemical polymerization to form highly conjugated polymers (polydiacetylenes) is a key area of investigation. researchgate.net These materials exhibit interesting electronic and optical properties, with potential applications in sensors, electronics, and nonlinear optics. A significant challenge in this area is to control the solid-state packing of the diynoate monomers to achieve efficient and predictable polymerization.

The synthesis of complex natural products containing the diynoic motif remains a significant challenge. researchgate.net Many of these molecules are highly unstable, which complicates their isolation and characterization. researchgate.net Developing synthetic strategies that can access these intricate structures and their analogues is crucial for further exploring their biological activities.

Furthermore, understanding the biosynthesis of naturally occurring diynoic acids and esters is an ongoing area of research. researchgate.netnih.gov Elucidating the enzymatic machinery responsible for the formation of the triple bonds could provide valuable insights for the development of biocatalytic approaches to the synthesis of these compounds.

Structure

3D Structure

Properties

CAS No. |

18202-21-6 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-5,8-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13,16-18H2,1-2H3 |

InChI Key |

MNOXJMPZZXVJJW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC#CCC#CCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCC#CCC#CCCCC(=O)OC |

Synonyms |

5,8-Octadecadiynoic acid methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl Octadeca 5,8 Diynoate and Analogs

Classical Esterification Techniques

Esterification is a fundamental reaction in the synthesis of methyl octadeca-5,8-diynoate, converting the parent carboxylic acid, octadeca-5,8-diynoic acid, into its methyl ester.

Acid-Catalyzed Esterification of Corresponding Acetylenic Fatty Acids with Methanol (B129727)

The Fischer esterification is a widely employed method for this transformation. rug.nlmasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com While effective, this method may not be suitable for substrates with acid-sensitive functional groups. rug.nl For instance, α-hydroxy acetylenic fatty acids have been shown to be resistant to acid-catalyzed dehydration, a potential side reaction. aocs.org

Reflux Conditions for Facilitating Ester Formation

To accelerate the rate of esterification, the reaction is commonly carried out under reflux conditions. rug.nl Heating the reaction mixture to the boiling point of the solvent (typically methanol in this case) increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus speeding up the reaction towards equilibrium. masterorganicchemistry.com The use of a Dean-Stark apparatus can be employed to remove water azeotropically with a suitable solvent like toluene, further shifting the equilibrium to favor ester formation. masterorganicchemistry.com

Carbon-Carbon Bond Construction via Alkylation Reactions

Alkylation reactions are pivotal in constructing the carbon backbone of this compound and its analogs, allowing for the introduction of the characteristic acetylenic moieties.

Incorporation of Acetylenic Moieties into Fatty Acid Structures via Alkylation

The synthesis of acetylenic fatty acids often relies on the alkylation of terminal alkynes. pressbooks.pub This method involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. pressbooks.pubnih.gov This anion can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain and incorporating the alkyne functionality. pressbooks.pub This strategy can be applied sequentially to introduce multiple acetylene (B1199291) units into a fatty acid precursor. For example, a terminal alkyne can be alkylated, and the resulting internal alkyne can be further manipulated or another terminal alkyne on the same molecule can be alkylated. pressbooks.pub

Exploration of Specific Alkylation Conditions and Reagents

The choice of base and reaction conditions is critical for successful alkylation. Strong bases like n-BuLi are often used in aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) to generate the acetylide anion. nih.govnih.gov The addition of hexamethylphosphoramide (B148902) (HMPA) can enhance the reactivity of the acetylide anion. nih.govnih.gov The alkylating agent is typically a primary alkyl halide (e.g., a bromoalkane) to avoid competing elimination reactions that can occur with secondary and tertiary halides. pressbooks.pub

Table 1: Reagents and Conditions for Acetylide Alkylation

| Base | Solvent | Temperature | Alkylating Agent | Reference |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78°C to 0°C | Bromoalkanes | nih.govnih.gov |

| Sodium Amide (NaNH₂) | Liquid Ammonia | -33°C | Alkyl Halides | pressbooks.pub |

Convergent Total Synthesis Approaches

For more complex analogs or when stereochemical control is required, convergent total synthesis strategies are employed. This approach involves the synthesis of two or more complex fragments of the target molecule, which are then coupled together in the later stages of the synthesis. skemman.is This strategy is often more efficient for the synthesis of complex molecules than a linear approach.

A common convergent strategy for polyunsaturated fatty acid analogs involves the synthesis of a "head" piece, often containing the carboxylic ester functionality, and a "tail" piece containing the remainder of the carbon chain with the desired unsaturation. skemman.is These fragments are then joined using coupling reactions, such as the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-bromoalkyne, or other copper-mediated coupling reactions. skemman.isnih.gov The resulting polyyne precursor can then be selectively hydrogenated, for example using a Lindlar catalyst, to yield the desired cis-alkenes if required. skemman.is This approach offers flexibility in the synthesis of a variety of analogs by simply modifying the structure of the head or tail fragments. skemman.ismdpi.com

Assembly of Polyacetylene Precursors through Successive Copper-Mediated Couplings Involving Propargyl Subunits

The formation of the diacetylene or polyacetylene backbone is a critical step in the synthesis of this compound and its analogs. Copper-mediated oxidative coupling reactions are fundamental to this process, enabling the direct linkage of terminal alkyne units.

The Glaser coupling , first reported in 1869, is a foundational method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes. rsc.org The reaction is typically catalyzed by copper(I) salts, such as copper(I) chloride, in the presence of an oxidant like air or oxygen and a base. rsc.org A significant modification, known as the Eglinton coupling , uses a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297), in a solvent such as pyridine. rsc.org Another important variation is the Hay coupling , which is a catalytic version that uses a copper(I) salt with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org These methods are instrumental in creating the conjugated diyne system present in the target molecule.

For the assembly of unsymmetrical diynes, the Cadiot–Chodkiewicz coupling is a powerful tool. This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne (typically a bromoalkyne) in the presence of a copper(I) salt and a base, such as an amine. nih.gov This methodology allows for the controlled and stepwise construction of the polyacetylene chain, which is essential for synthesizing complex, unsymmetrical molecules. nih.gov The synthesis of the diyne core of certain analogs, for instance, has been successfully achieved using this copper-catalyzed coupling between a bromoalkyne and a terminal alkyne functionalized with an acid group. nih.gov

The general mechanism for these couplings involves the formation of a copper(I) acetylide intermediate. In oxidative couplings, this intermediate is oxidized to generate a radical that then dimerizes. In the Cadiot-Chodkiewicz coupling, the copper acetylide acts as a nucleophile, attacking the haloalkyne. The stability and reactivity of these copper acetylide intermediates are central to the success of these synthetic transformations. unicamp.br

"Head" and "Tail" Part Construction for Efficient Ligation

A highly convergent and efficient strategy for the total synthesis of long-chain polyacetylenic fatty acids involves the separate construction of "head" and "tail" fragments, which are then joined together in a ligation step. skemman.is This approach allows for the parallel synthesis of complex precursors, maximizing efficiency and simplifying purification processes.

For a molecule like this compound, the synthesis can be conceptually divided:

The "Head" Part: This fragment typically contains the ester functionality and the initial part of the carbon chain leading up to the diyne system. For example, a precursor like methyl hex-5-ynoate could serve as a starting point for the head.

The "Tail" Part: This fragment comprises the remainder of the aliphatic carbon chain. For the target molecule, this would be a C12 unit containing a terminal alkyne, ready for coupling.

The key ligation step involves coupling these two fragments. This is often achieved using the principles of acetylenic chemistry, such as the substitution of propargyl halides by acetylenic organometallic reagents. skemman.is For instance, a "head" fragment functionalized as a propargyl halide can be coupled with an organometallic derivative of the "tail" fragment. Copper salts are frequently used to facilitate these coupling reactions, improving yields and reaction conditions. skemman.is This modular approach provides flexibility, allowing for the synthesis of various analogs by simply modifying the structure of the head or tail fragments before the final ligation. skemman.is

Advanced Synthetic Transformations Relevant to Acetylenic Systems

Beyond the core assembly of the diyne structure, the functionalization of acetylenic systems is crucial for creating a diverse range of analogs and biologically active molecules. The Sonogashira cross-coupling and Mannich reactions are particularly powerful transformations for modifying acetylenic precursors to introduce nitrogen-containing functionalities, such as in propargylamines.

Applications of Sonogashira Cross-Coupling and Mannich Reactions in Related Propargylamine (B41283) Synthesis

Sonogashira Cross-Coupling:

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon). kcl.ac.uk The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (often CuI) acting as a co-catalyst in the presence of a base like triethylamine. kcl.ac.ukbeilstein-journals.org

In the context of synthesizing molecules related to acetylenic fatty acids, the Sonogashira coupling is invaluable for attaching aryl or heteroaryl groups to the alkyne terminus. Propargylamines are often used as substrates in these reactions to create more complex, functionalized products. kcl.ac.ukrsc.org For example, a propargylamine can be coupled with various iodoarenes to introduce different aromatic substituents. kcl.ac.uk A notable application is the chemoenzymatic, one-pot synthesis of (hetero)arylated propargyl amides, where a Sonogashira coupling follows an initial enzyme-catalyzed aminolysis. rsc.org This highlights the reaction's compatibility with other transformations and its utility in building complex molecular architectures. rsc.org

Table 1: Key Features of the Sonogashira Cross-Coupling Reaction

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne, Aryl/Vinyl Halide (or Triflate) |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., Triethylamine, Diethylamine) |

| Bond Formed | C(sp)-C(sp²) |

| Application | Synthesis of arylalkynes and conjugated enynes; functionalization of propargylamines. kcl.ac.ukresearchgate.net |

Mannich Reaction (A³-Coupling):

The synthesis of propargylamines is efficiently achieved through a one-pot, three-component reaction known as the Mannich reaction or A³-coupling (Aldehyde-Alkyne-Amine). researchgate.net This atom-economical method involves the reaction of a terminal alkyne, an aldehyde (like formaldehyde), and a secondary amine. researchgate.netresearchgate.net The reaction is frequently catalyzed by copper salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), which activate the C-H bond of the alkyne. researchgate.netrsc.org

The reaction proceeds effectively under mild conditions, often at room temperature in a solvent like DMSO, and can produce propargylamines in high to quantitative yields. researchgate.net This method is highly versatile, accommodating a wide range of aromatic, aliphatic, and silylated acetylenes, as well as various secondary amines. researchgate.net The resulting propargylamines are valuable intermediates for the synthesis of numerous biologically active compounds and complex nitrogen-containing heterocycles. researchgate.net Chiral versions of the Mannich reaction have also been developed to produce enantiomerically enriched propargylamines, which are important in drug discovery. organic-chemistry.orgacs.org

Table 2: The A³-Coupling (Mannich) Reaction for Propargylamine Synthesis

| Feature | Description |

|---|---|

| Components | Terminal Alkyne, Aldehyde, Secondary Amine |

| Catalyst | Typically a Copper(I) salt (e.g., CuI) |

| Product | Propargylamine |

| Key Advantage | High atom economy, operational simplicity, mild reaction conditions. researchgate.netresearchgate.net |

| Mechanism | Involves the formation of an iminium ion from the aldehyde and amine, which then reacts with a copper acetylide intermediate. rsc.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propargylamine |

| Methyl hex-5-ynoate |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) |

Chemical Reactivity and Derivatization Pathways of Methyl Octadeca 5,8 Diynoate

Cycloaddition Reactions of Acetylenic Fatty Esters

The conversion of acetylenic fatty esters into heterocyclic derivatives represents a significant pathway for creating novel molecular structures. Among these, the formation of triazoles via cycloaddition reactions is a noteworthy transformation.

The synthesis of 1,2,3-triazole derivatives from acetylenic fatty esters and sodium azide (B81097) is a well-established method. researchgate.net This reaction typically proceeds via a [3+2] cycloaddition mechanism. However, the reactivity of the acetylenic bond is highly dependent on its electronic environment. Research indicates that acetylenic fatty esters with activating groups, such as a carbonyl or epoxy function adjacent to the triple bond, readily react with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding 1,2,3-triazole derivatives. researchgate.net For instance, esters like methyl 2-undecynoate and various oxo-octadecynoates undergo this transformation efficiently. researchgate.netnih.gov

In the case of methyl octadeca-5,8-diynoate, the two internal triple bonds are not activated by proximate electron-withdrawing groups. Consequently, the direct reaction with sodium azide under conditions typically used for activated alkynes is not expected to be facile. The synthesis of triazoles from such non-activated internal alkynes often requires catalysis, for example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to proceed efficiently. google.comnih.gov

Table 1: Reactivity of Acetylenic Esters with Sodium Azide This table is for illustrative purposes and highlights the general reactivity trends.

| Acetylenic Ester Substrate | Activating Group | Typical Reactivity with NaN₃ (uncatalyzed) |

|---|---|---|

| Methyl 2-undecynoate | Conjugated Ester Carbonyl | High |

| Methyl 12-oxo-10-octadecynoate | α-Keto Group | High |

| Methyl 11,12-epoxy-9-octadecynoate | α-Epoxy Group | High |

| This compound | None | Low / Requires Catalysis |

Regiospecificity is a critical aspect of the azide-alkyne cycloaddition. When an unsymmetrical alkyne is used, two different regioisomeric triazoles can potentially be formed. In reactions involving activated acetylenic esters, a high degree of regiospecificity is often observed. For example, the reaction of methyl 11,12-epoxy-9-octadecynoate with sodium azide yields a single, specific regioisomer, demonstrating the powerful directing effect of the adjacent functional group. researchgate.net

For a non-activated, internal alkyne system like that in this compound, achieving regioselectivity is a significant challenge. In a hypothetical cycloaddition reaction on one of its triple bonds, a mixture of two regioisomers would be expected, as the electronic character of the two acetylenic carbons is very similar. The reaction would likely produce both the 4,5-disubstituted and 1,5-disubstituted triazole regioisomers (relative to the fatty acid chain). Since the molecule contains two triple bonds, a complex mixture of mono- and bis-triazole products could be formed, further complicating the product profile. The reaction itself does not create a new stereocenter at the triazole ring.

Oxidation Reactions of Diynoic Systems

The acetylenic bonds in this compound are susceptible to oxidation, providing a pathway to introduce oxygen-containing functional groups such as keto and hydroxyl moieties into the fatty acid chain.

The reagent system of selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) is effective for the oxidation of acetylenic fatty esters. nih.gov This system can oxidize the carbon atoms adjacent (propargylic) to the triple bond. While direct oxidation studies on this compound are not extensively documented, research on closely related structures provides significant insight into the expected reaction pathways. researchgate.netnih.gov

The oxidation of a conjugated diacetylenic ester, methyl octadeca-6,8-diynoate, with SeO₂/TBHP resulted in a mixture of mono-keto derivatives. researchgate.netnih.gov This suggests that the reaction can be targeted to the positions alpha to the diyne system. Furthermore, the oxidation of a mono-acetylenic ester, methyl octadec-9-ynoate, with the same reagents yielded a more complex mixture of products, including mono-keto, hydroxy-keto, and dihydroxy derivatives. nih.gov This demonstrates the variety of oxidized products that can be generated from a single triple bond under these conditions.

Based on the oxidation of analogous compounds, the reaction of this compound with SeO₂/TBHP is predicted to yield a variety of oxidized products. nih.gov The reaction would likely occur at the propargylic positions (C-4, C-7, C-10, and C-11).

Mono-Keto Derivatives: Oxidation at one of the four possible propargylic positions would lead to the formation of various regioisomeric mono-keto-diynoates.

Hydroxy-Keto and Dihydroxy Derivatives: As seen with the oxidation of methyl octadec-9-ynoate, further oxidation or alternative reaction pathways can lead to the formation of more highly oxygenated species. nih.gov For the 5,8-diyne system, this could result in hydroxy-keto derivatives, where one propargylic position is hydroxylated and another is oxidized to a ketone, and dihydroxy derivatives, where two positions are hydroxylated.

Achieving regioselectivity and high yields in the oxidation of diynoic systems is a considerable synthetic challenge. The oxidation of the conjugated diacetylenic ester methyl octadeca-6,8-diynoate furnished the desired mono-keto products in a modest yield of only 12%, accompanied by a complex mixture of other polar products. researchgate.netnih.gov This highlights the difficulty in controlling the reaction and optimizing the yield for a specific product.

Table 2: Product Distribution from SeO₂/TBHP Oxidation of Acetylenic Esters Data extracted from studies on analogous compounds. nih.gov

| Substrate | Product Type | Reported Yield |

|---|---|---|

| Methyl octadec-9-ynoate (Mono-yne) | Mono-Keto Derivatives | 5% |

| Hydroxy-Keto Derivatives | 10% | |

| Dihydroxy Derivatives | 24% | |

| Methyl octadeca-6,8-diynoate (Conjugated Di-yne) | Mono-Keto Derivatives | 12% |

| Complex Polar Products | Major Component |

Selective Oxidation of Acetylenic Bonds with Reagents such as Selenium Dioxide/tert-Butyl Hydroperoxide

Catalytic Hydrogenation and Partial Reduction Studies

Catalytic hydrogenation is a key reaction for this compound, as it allows for the stereospecific conversion of the alkyne groups into alkene functionalities, which are characteristic of many naturally occurring fatty acids.

The conversion of polyyne precursors, such as this compound, into all-cis polyunsaturated fatty acids is a critical step in their total synthesis. nih.gov This transformation is typically achieved through a highly stereospecific catalytic semi-hydrogenation process. The most common method employs a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), in the presence of hydrogen gas. rsc.org This catalyst system is designed to selectively reduce the alkynes to cis-alkenes without further reduction to the corresponding alkanes.

The synthesis of stearidonic acid (SDA) and eicosapentaenoic acid (EPA), for instance, involves the semi-hydrogenation of polyyne precursors that are structurally analogous to this compound. skemman.is The reaction is carefully controlled to ensure the formation of the desired all-cis configuration of the double bonds, which is crucial for the biological activity of the resulting fatty acids. The general scheme for this reaction involves dissolving the polyyne in a suitable solvent, such as ethyl acetate or hexane, and stirring it under a hydrogen atmosphere in the presence of the Lindlar catalyst.

The stereospecificity of the reaction is a result of the syn-addition of hydrogen atoms to the alkyne triple bond adsorbed on the catalyst surface. The choice of catalyst, solvent, and reaction conditions are all critical factors in achieving high yields and stereoselectivity.

Table 1: Catalysts and Conditions for Stereospecific Semi-Hydrogenation

| Catalyst | Typical Substrate | Product Stereochemistry | Key Considerations |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Polyyne precursors of PUFAs | cis-Alkenes | Poisoned to prevent over-hydrogenation. |

| Palladium on Barium Sulfate (Pd/BaSO₄) | Alkynes | cis-Alkenes | Often used with a poison like quinoline (B57606). |

| P-2 Nickel (Ni₂B) | Alkynes | cis-Alkenes | An alternative to palladium-based catalysts. |

The profile of impurities typically includes partially hydrogenated intermediates and fully saturated fatty acid methyl esters. The extent of over-hydrogenation depends on several factors, including the catalyst activity, reaction time, temperature, and hydrogen pressure.

Mitigation Strategies:

To minimize the formation of over-hydrogenated byproducts, several strategies are employed:

Catalyst Poisoning: The use of catalyst poisons like quinoline or lead acetate is crucial to deactivate the most active sites on the palladium surface, thereby reducing the rate of alkene hydrogenation relative to alkyne hydrogenation.

Careful Monitoring: The reaction progress is closely monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction as soon as the starting polyyne has been consumed.

Optimization of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to improve the selectivity for the semi-hydrogenation product.

Purification Techniques: Despite these precautions, some over-hydrogenated byproducts are often formed. Purification methods such as silver ion chromatography are effective in separating the desired polyunsaturated fatty acid from the saturated impurities. skemman.is

Table 2: Common Impurities and Mitigation Approaches

| Impurity Type | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Saturated Fatty Acid Methyl Esters | Complete hydrogenation of all triple and double bonds. | Use of poisoned catalysts, careful reaction monitoring. |

| Partially Hydrogenated Alkenes/Alkynes | Incomplete reaction or non-selective hydrogenation. | Optimization of reaction time and conditions. |

| trans-Isomers | Isomerization of cis-double bonds. | Choice of appropriate catalyst and conditions. |

Other Electrophilic and Nucleophilic Additions Across Triple Bonds

While catalytic hydrogenation is the most prominent reaction for the derivatization of this compound in the context of PUFA synthesis, the alkyne functionalities are also susceptible to other electrophilic and nucleophilic additions.

Electrophilic Additions: The high electron density of the triple bonds makes them nucleophilic and thus reactive towards electrophiles. Reactions such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl) can occur across the triple bonds. These reactions typically proceed via a vinyl carbocation intermediate. The addition of two equivalents of the electrophilic reagent can lead to the saturation of the triple bond.

Nucleophilic Additions: Although less common for simple alkynes, nucleophilic addition can occur, particularly if the triple bond is activated by an adjacent electron-withdrawing group. In the case of this compound, the ester group is relatively distant from the triple bonds, so strong nucleophiles would be required for such a reaction to proceed.

While specific studies on these addition reactions for this compound are not extensively documented in the surveyed literature, the general principles of alkyne reactivity suggest that this compound would undergo such transformations under appropriate conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl Octadeca 5,8 Diynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For methyl octadeca-5,8-diynoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Acetylenic Proton Environments

The ¹H-NMR spectrum of a long-chain methyl ester like this compound displays characteristic signals corresponding to its different proton environments. The spectrum of a similar saturated compound, methyl stearate, shows typical resonances: a sharp singlet for the methyl ester protons around 3.7 ppm, a triplet for the alpha-methylene (C2) protons near 2.35 ppm, a large signal for the bulk of the methylene (B1212753) (CH₂) groups between 1.3-1.4 ppm, and a terminal methyl (CH₃) triplet at approximately 0.88 ppm. aocs.org

For this compound, the key distinguishing features in the ¹H-NMR spectrum are the signals from the protons on the carbons adjacent to the two alkyne groups. The methylene protons at C-4, C-7, and C-10 are allylic to the triple bonds and are expected to be deshielded compared to the other methylene groups in the alkyl chain. Specifically, the protons on the methylene group at C-7, situated between the two alkynes (a bis-allylic group), would appear at a distinct chemical shift, typically around 3.14 ppm. skemman.is The protons at C-4 and C-10, being adjacent to only one alkyne system, would resonate at a slightly lower chemical shift, estimated to be in the range of 2.1-2.3 ppm. skemman.is

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H₃-C(18) | ~0.90 | Triplet (t) |

| H₂-C(11) to H₂-C(17) | ~1.30-1.40 | Multiplet (m) |

| H₂-C(3) | ~1.65 | Multiplet (m) |

| H₂-C(2) | ~2.30 | Triplet (t) |

| H₂-C(4), H₂-C(10) | ~2.20 | Multiplet (m) |

| H₂-C(7) | ~3.15 | Multiplet (m) |

Note: Expected values are based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Acetylenic Carbon Resonances

The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In long-chain fatty acid esters, distinct signals are observed for the carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the alkyl chain. The presence of the two triple bonds in this compound introduces characteristic signals for the sp-hybridized acetylenic carbons.

Acetylenic carbons typically resonate in the region of 65-90 ppm. In a skip-conjugated diyne system like the one in this molecule, four distinct signals for the acetylenic carbons (C-5, C-6, C-8, C-9) would be expected. The chemical shifts of these carbons provide direct evidence for the location of the triple bonds within the octadecanoate chain. The remaining carbons of the ester and alkyl chain would appear at their expected chemical shifts, with the carbonyl carbon being the most deshielded (around 174 ppm). ajol.info

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~174.0 |

| C-5, C-6, C-8, C-9 | ~75.0 - 85.0 |

| O-CH₃ | ~51.5 |

| C-2 | ~34.0 |

| C-3 | ~25.0 |

| C-4, C-7, C-10 | ~18.0 - 20.0 |

| C-11 to C-17 | ~22.0 - 32.0 |

Note: Expected values are based on analogous structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques for Structural Connectivity and Assignment (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent methylene groups along the chain, confirming the sequence of the alkyl segments. For example, the protons at C-2 would show a cross-peak with the protons at C-3, which in turn would correlate with the protons at C-4. Crucially, it would establish the connectivity of the methylene groups at C-4, C-7, and C-10 to their respective neighbors, confirming the placement of the diyne system. znaturforsch.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). magritek.com By correlating the proton signals from the ¹H-NMR spectrum with their corresponding carbon signals in the ¹³C-NMR spectrum, an unambiguous assignment of each CH, CH₂, and CH₃ group can be made. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). magritek.com HMBC is vital for connecting the structural fragments and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl and the acetylenic carbons. sdsu.edu Key HMBC correlations would include the correlation from the methyl ester protons (~3.7 ppm) to the carbonyl carbon (~174 ppm), and from the methylene protons at C-4, C-7, and C-10 to the neighboring acetylenic carbons, thus confirming the precise location of the 5,8-diyne functionality. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. msu.edu

Electron Ionization Mass Spectrometry (EI-MS) for Characteristic Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in a reproducible manner. acdlabs.com The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and numerous fragment ion peaks that provide structural clues. msu.edu

For a long-chain fatty acid methyl ester, characteristic fragmentation patterns include:

McLafferty Rearrangement: A common fragmentation for esters, though it may be less prominent for very long chains.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group. Loss of the methoxy group (•OCH₃, 31 Da) or the methoxycarbonyl group (•COOCH₃, 59 Da) can occur.

Hydrocarbon Chain Fragmentation: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) arises from the cleavage of the alkyl chain. msu.edu

The presence of the alkyne functionalities in this compound would influence the fragmentation pattern, potentially favoring cleavage at the propargylic positions (C-4, C-7, C-10) due to the relative stability of the resulting carbocations. The molecular ion (M⁺) for C₁₉H₃₀O₂ would be observed at m/z 290.

Table 3: Potential Characteristic Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 290 | [M]⁺ | Molecular Ion |

| 259 | [M - OCH₃]⁺ | Alpha-cleavage at the ester |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement ion |

Note: Fragmentation is complex and these represent only some of the expected key fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the molecular structure with minimal to no fragmentation. nih.gov It is particularly useful for determining the accurate molecular weight of thermally labile or large molecules. acdlabs.comnih.gov The analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

For this compound (C₁₉H₃₀O₂, Molecular Weight: 290.45 g/mol ), high-resolution ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule or a sodium adduct.

Protonated Molecule [M+H]⁺: Expected m/z = 291.2318

Sodium Adduct [M+Na]⁺: Expected m/z = 313.2138

Observing one of these ions with high mass accuracy allows for the confident determination of the compound's elemental formula, providing critical confirmation of its identity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars). bioanalysis-zone.com

For this compound, with the chemical formula C₁₉H₃₀O₂, the exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The calculated monoisotopic mass for this compound is 290.22458 Da. nih.gov An experimental HRMS analysis would aim to measure a mass value extremely close to this theoretical value, typically within a few parts per million (ppm) of error, thereby confirming the elemental composition. thermofisher.comfrontagelab.com This level of accuracy is indispensable for confirming the identity of novel compounds or for verifying the structure of synthesized molecules.

| Parameter | Value | Reference |

| Chemical Formula | C₁₉H₃₀O₂ | nih.govwebqc.org |

| Nominal Mass | 290 Da | bioanalysis-zone.comwebqc.org |

| Calculated Exact Mass (Monoisotopic) | 290.22458 Da | nih.gov |

| Typical Mass Accuracy Requirement | < 5 ppm | thermofisher.comfrontagelab.com |

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, identification, and quantification of this compound, especially when it is present in complex mixtures such as natural product extracts. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Silver Ion Chromatography are particularly powerful for analyzing fatty acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Natural Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is widely used for the identification and quantification of fatty acid methyl esters (FAMEs) in complex biological samples. ifremer.fr In a typical GC-MS analysis, the mixture is vaporized and separated based on the components' boiling points and interactions with a capillary column. europa.eu As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification. tutorchase.com

The identification of this compound in a natural extract would involve comparing its retention time and mass spectrum with that of a known standard. While specific data for the 5,8-isomer is not prevalent, related isomers such as Methyl octadeca-2,5-diynoate have been identified in plant extracts using this method. nih.gov The mass spectrum of an acetylenic fatty ester is characterized by specific fragmentation patterns that can help elucidate the position of the triple bonds. nih.govlibretexts.org The total ion chromatogram (TIC) provides quantitative data based on the area of the peak corresponding to the compound. europa.eu

The successful separation of acetylenic fatty esters by GC-MS heavily relies on the optimization of several parameters, primarily the oven temperature program and the injector conditions. uib.noresearchgate.net A well-designed temperature program ensures efficient separation of isomers and homologs with good peak resolution and minimal analysis time.

Temperature Programming: For FAMEs, a typical temperature program starts at a relatively low initial temperature, which is held for a few minutes, followed by a controlled ramp rate to a final, higher temperature. europa.eunih.gov The ramp rate is a critical variable; a slower rate generally improves resolution but increases the run time, whereas a faster rate can cause peaks to co-elute. ifremer.fruib.no For complex mixtures containing a wide range of fatty esters, a multi-step ramp program may be employed to achieve optimal separation across the entire elution range. europa.eu

Inlet Conditions: The injector temperature must be high enough to ensure the rapid and complete vaporization of the analyte without causing thermal degradation. europa.eu For volatile esters, a split injection mode is commonly used to introduce a small, representative portion of the sample onto the column, preventing overloading. nih.govthepharmajournal.com The choice of carrier gas, typically helium, and its flow rate are also optimized to maximize separation efficiency. ifremer.frresearchgate.net

| Parameter | Typical Optimized Value/Range | Purpose & Rationale | Reference(s) |

| Injector Temperature | 250 - 280 °C | Ensures rapid and efficient vaporization of the ester without thermal degradation. | ifremer.freuropa.eunih.gov |

| Injection Mode | Split (e.g., 10:1 to 50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. | nih.govthepharmajournal.com |

| Carrier Gas | Helium | Inert gas providing good efficiency and compatibility with MS detectors. | ifremer.freuropa.eu |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimizes the balance between analysis speed and separation efficiency (resolution). | ifremer.freuropa.eu |

| Oven Temperature Program | Initial: 50-80°C (hold 1-3 min) Ramp 1: 10-15°C/min to 140-215°C Ramp 2: 2-6°C/min to 260-280°C (hold 5-15 min) | A multi-ramp program allows for the separation of a wide range of FAMEs, from short-chain to long-chain and unsaturated variants, within a single run. The initial low temperature traps volatile components, while subsequent ramps elute compounds based on boiling point. | europa.eunih.govuib.no |

Silver Ion Chromatography for Isomeric Separation and Purification of Unsaturated Fatty Esters

Silver ion chromatography, also known as argentation chromatography, is a powerful liquid chromatography technique used to separate unsaturated compounds based on the number, configuration (cis/trans), and position of their double and triple bonds. aocs.orgresearchgate.net The method relies on the ability of silver ions (Ag⁺) to form weak, reversible π-complexes with the electrons in carbon-carbon multiple bonds. lmaleidykla.lt

The stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate. aocs.org As the mobile phase carries the mixture of fatty esters through the column, different compounds are retained to varying degrees. The strength of the interaction, and thus the retention time, increases with the number of multiple bonds. aocs.org Furthermore, the geometry of the bonds is crucial; cis double bonds form stronger complexes and are retained more strongly than trans double bonds. aocs.org Acetylenic (triple) bonds also form complexes with silver ions, allowing for their separation from saturated and olefinic (double bond) analogs. aocs.org

This technique is invaluable for purifying a specific isomer from a complex mixture or for separating geometric isomers that are often difficult to resolve by GC alone. scispace.comresearchgate.net It can be performed as thin-layer chromatography (TLC), solid-phase extraction (SPE) for fractionation, or high-performance liquid chromatography (HPLC) for high-resolution separations. aocs.orglmaleidykla.ltcsic.es

| Compound Type | Number/Type of Unsaturation | Strength of Ag⁺ Complexation | Elution Order | Reference(s) |

| Saturated Fatty Ester | 0 | None | First | aocs.org |

| trans-Monoenoic Ester | 1 (trans double bond) | Weak | Second | aocs.org |

| cis-Monoenoic Ester | 1 (cis double bond) | Moderate | Third | aocs.org |

| Diynoic Ester (e.g., this compound) | 2 (triple bonds) | Strong | Fourth (or later) | aocs.org |

| Dienoic Ester (cis,cis) | 2 (cis double bonds) | Strong | Fourth (or later) | aocs.org |

| Polyunsaturated Esters | 3+ multiple bonds | Very Strong | Last | aocs.org |

Applications and Advanced Research Trajectories in Chemical Science

Role as Chemical Building Blocks in Organic Synthesis

Methyl octadeca-5,8-diynoate serves as a versatile starting material in the field of organic synthesis, primarily owing to its unique structure featuring a long carbon chain and two internal triple bonds. This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex and biologically significant molecules.

Precursors for the Synthesis of Diverse Polyunsaturated Fatty Acids (PUFAs) and Analogs

The carbon backbone of this compound is amenable to modifications that introduce additional points of unsaturation, a key feature of polyunsaturated fatty acids (PUFAs). skemman.is While direct evidence for the synthesis of specific, naturally occurring PUFAs from this exact diynoate is not extensively documented in the provided search results, the general principles of fatty acid synthesis support its potential as a precursor. The synthesis of various PUFAs and their analogs has been achieved through methods like solid-phase synthesis, which allows for the creation of a diverse library of these important lipids. chemrxiv.orgchemrxiv.orgnih.gov This approach facilitates the exploration of structure-function relationships of PUFAs. chemrxiv.orgnih.gov

The general strategy for synthesizing PUFAs often involves the coupling of smaller, functionalized building blocks. skemman.is For instance, the synthesis of deuterated methyl octadeca-9,12-diynoate has been described, highlighting the modular nature of these synthetic routes. google.com The presence of the two alkyne groups in this compound offers reactive sites for stereoselective reduction to form the corresponding cis-double bonds characteristic of most naturally occurring PUFAs.

Intermediates for Complex Molecule Synthesis (e.g., Triazoles, Functionalized Fatty Esters)

The alkyne functionalities within this compound are particularly useful for participating in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. frontiersin.orgnih.gov Triazoles are a class of five-membered heterocyclic compounds with a wide range of applications. frontiersin.orgresearchgate.net The Huisgen 1,3-dipolar cycloaddition of terminal alkynes with azides is a powerful tool for creating 1,4-disubstituted-1,2,3-triazole derivatives. frontiersin.orgnih.gov While this compound is an internal diynoate, it can potentially be modified or used in reactions that tolerate internal alkynes, or it could be isomerized to a terminal alkyne to facilitate this type of reaction. The synthesis of various triazole derivatives has been explored through both copper-catalyzed and metal-free methods. nih.govorganic-chemistry.orgscispace.com

Furthermore, the reactivity of the alkyne groups allows for the introduction of various functional groups, leading to the synthesis of functionalized fatty esters. For example, oxidation reactions can introduce keto or hydroxyl groups at positions adjacent to the triple bonds. researchgate.netresearchgate.net The synthesis of fatty acid methyl esters (FAMEs) is a common practice for their analysis and further chemical transformations. nih.govnih.govaocs.org

Biochemical Research Tool Development

The unique chemical properties of this compound and related polyacetylenic compounds make them valuable tools for investigating biochemical processes, particularly in the fields of enzymology and lipid metabolism.

Use as a Reagent in Mechanistic Enzymology Studies to Probe Enzyme Activity and Substrate Specificity (non-clinical)

While the direct use of this compound in enzymology studies is not explicitly detailed in the provided results, related diynoic fatty acids and their derivatives have been utilized as probes to study enzyme activity. For example, a related compound, (Z)-(2-(hydroxymethyl)-4-(3-methylbutylidene)-5-oxotetrahydrofuran-2-yl) methyl octadeca-9,11-diynoate, has been used to study the selective activation of protein kinase C isozymes. nih.gov The rigid, linear structure imparted by the triple bonds can act as a specific inhibitor or substrate analog for enzymes involved in fatty acid metabolism, allowing researchers to probe the active site and understand the enzyme's mechanism and substrate preferences. The development of lipid probes is a significant area of research for identifying lipid binding proteins and mapping ligand binding sites. google.com

Application as Probes in Lipid Metabolism Research to Investigate Molecular Mechanisms (e.g., adipogenesis modulation by related polyacetylenes)

Polyacetylenic compounds, a class to which this compound belongs, have been investigated for their effects on lipid metabolism, including the process of adipogenesis (the formation of fat cells). The differentiation of adipocytes is a complex process regulated by transcription factors like PPARγ. nih.gov Certain polyacetylenes have been identified as partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis. wikipedia.org The modulation of adipocyte differentiation is a potential strategy for addressing obesity. nih.gov The study of how compounds like polyamines affect adipogenesis highlights the intricate regulation of this process. nih.gov By using molecules like this compound and its analogs as probes, researchers can dissect the molecular pathways that govern lipid storage and mobilization.

Exploration in Materials Science and Polymer Chemistry

The presence of conjugated or skipped diacetylene units in a molecule is a key feature for its potential application in materials science, particularly in the creation of conjugated polymers. vulcanchem.com While the search results mention the value of diynoates in this field, specific research detailing the use of this compound for creating polymers is not provided. However, the fundamental principle lies in the ability of diacetylenes to undergo topochemical polymerization in the solid state, initiated by heat or UV irradiation, to form highly conjugated and often colored polydiacetylenes. The long alkyl chain of this compound could influence the packing of the monomers in the solid state, which is a critical factor for successful polymerization. The resulting polymers could have interesting optical and electronic properties, making them candidates for applications in sensors, nonlinear optics, and other advanced materials. Further research would be needed to explore the specific polymerization behavior and material properties derived from this compound.

Potential for Polymerization via Acetylenic Bonds

The presence of two alkyne functionalities within the long aliphatic chain of this compound provides a direct pathway for polymerization. Acetylenic bonds are known to undergo various polymerization reactions, including those initiated by heat, light, or catalysts. This can lead to the formation of highly cross-linked and conjugated polymer networks. The resulting polymers could exhibit interesting electronic and optical properties due to the conjugated system formed by the polymerized triple bonds. Research in this area is exploring the conditions and catalysts that can control the polymerization process to yield materials with desired characteristics, such as thermal stability, mechanical strength, and conductivity. For instance, similar diacetylenic fatty esters have been investigated for their ability to form complex polymeric structures. researchgate.net

Integration into Novel Biomaterials and Soft Matter Systems

The amphiphilic nature of this compound, with its long hydrophobic tail and a polar ester headgroup, makes it an attractive building block for novel biomaterials and soft matter systems. This structure allows for self-assembly into organized structures like micelles, vesicles, or monolayers at interfaces. The embedded acetylenic units can then be polymerized in situ, a process known as topochemical polymerization, to create stabilized, functional biomaterials. These materials could find applications in drug delivery, tissue engineering, and biosensing. The ability to form and then lock in specific molecular arrangements is a powerful tool for creating robust and functional soft matter systems.

Computational Chemistry and Molecular Modeling Studies

To fully unlock the potential of this compound, a deep understanding of its molecular properties is essential. Computational chemistry and molecular modeling provide powerful tools to investigate its structure, reactivity, and behavior at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on density functional theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds, particularly the triple bonds. vdoc.pub This information is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its propensity to undergo polymerization. By understanding the electronic landscape of the molecule, researchers can better design and control its chemical transformations.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.comoncotarget.comnih.gov These simulations can reveal the preferred conformations of the flexible alkyl chain and how the molecule interacts with itself and with other molecules in different environments. oatext.comrsc.org For instance, MD simulations can model the self-assembly of these molecules into larger structures and provide insights into the stability and dynamics of these assemblies. oatext.com This understanding is critical for designing biomaterials and soft matter systems with specific structural and functional properties.

In Silico Prediction of Spectroscopic Properties to Aid Identification

Computational methods can also be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. mdpi.comresearchgate.net These predicted spectra can be compared with experimental data to confirm the identity and purity of synthesized or isolated samples. semanticscholar.orgresearchgate.net Furthermore, in silico spectroscopy can help in the interpretation of experimental spectra, allowing for a more detailed characterization of the molecule's structure and bonding.

Future Directions and Emerging Research Areas for Methyl Octadeca 5,8 Diynoate

Development of Highly Stereoselective and Enantioselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity and material properties of molecules. For methyl octadeca-5,8-diynoate, the development of synthetic methods that can control the stereochemistry at its chiral centers is a primary objective.

Future research will likely focus on the design and application of novel chiral catalysts to achieve high levels of stereoselectivity and enantioselectivity in the synthesis of this and related diyne-containing molecules. d-nb.info This includes the exploration of earth-abundant metal catalysts, such as those based on manganese, which offer a more sustainable alternative to precious metal catalysts. nju.edu.cn The goal is to create synthetic routes that are not only efficient and high-yielding but also provide precise control over the formation of specific stereoisomers. Asymmetric total synthesis approaches, which have been successfully applied to other complex fatty acids, will be instrumental in this endeavor. nih.govmdpi.com These methods often involve the strategic use of chiral building blocks and stereoselective reactions to construct the target molecule with the desired configuration. nih.gov

Comprehensive Investigation of Novel Reaction Pathways and Catalytic Systems

The reactivity of the diyne motif in this compound is a key area for future exploration. Researchers are actively seeking to discover and understand new chemical transformations that can be performed on this functional group.

A significant focus is on the development of novel catalytic systems that can mediate a wide range of reactions, including hydrofunctionalization, cyclization, and cross-coupling reactions. mdpi.comacs.orgmdpi.com For instance, manganese-catalyzed hydroarylation and cobalt-catalyzed hydrosilylation have already shown promise in the functionalization of 1,3-diynes. mdpi.com The exploration of recyclable catalysts, such as metal-organic frameworks (MOFs), is also a growing area of interest, as it aligns with the principles of green chemistry. mdpi.com Understanding the mechanisms of these reactions through computational studies and advanced spectroscopic techniques will be crucial for optimizing existing methods and designing new, more efficient catalytic processes. nju.edu.cnmdpi.com

Refinement of Advanced Analytical Techniques for Trace Detection and Isomer Differentiation

The ability to detect and differentiate between various isomers of this compound, even at very low concentrations, is essential for both synthetic and biological studies. Future research will necessitate the refinement of advanced analytical techniques to meet this challenge.

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for this purpose. acs.org Innovations in this area, such as the use of machine learning algorithms to improve peak detection and data analysis, will enhance the ability to identify and quantify specific isomers in complex mixtures. acs.org Furthermore, techniques like trapped ion mobility spectrometry (TIMS) offer the potential to separate and characterize isomeric species based on their shape and size, providing an additional layer of analytical detail. acs.org The development of methods for the differentiation of diastereomeric pairs of related lipid molecules using gas-phase ion chemistry is also a promising avenue of research. acs.org

Complete Elucidation of Biosynthetic Enzymes and Genetic Pathways in Natural Producers

While synthetic routes to this compound are being actively developed, understanding how this compound is produced in nature is a fundamental and exciting area of future research. Polyacetylenes, the class of compounds to which this molecule belongs, are known to be derived from fatty acid precursors. researchgate.net

Future investigations will aim to identify and characterize the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in organisms that produce it. researchgate.net This will likely involve a combination of isotopic tracer studies, genetic sequencing, and characterization of enzyme function. researchgate.net Identifying the desaturase and acetylenase enzymes that introduce the triple bonds into the fatty acid chain will be a key step. researchgate.net A complete understanding of the biosynthetic machinery could pave the way for the biotechnological production of this and other valuable polyacetylenic compounds.

Integration into Multidisciplinary Research at the Interface of Organic Chemistry, Biochemistry, and Materials Science

The unique structural features of this compound make it a versatile building block for a wide range of applications, positioning it at the intersection of several scientific disciplines.

In biochemistry, this compound and its derivatives can be used as chemical probes to study lipid metabolism and protein-lipid interactions. google.com Its diyne functionality allows for bioorthogonal reactions, enabling the labeling and visualization of biological processes. In materials science, the diyne unit can be polymerized to create novel materials with interesting electronic and optical properties. Graphdiyne, a carbon allotrope containing sp-hybridized carbon atoms, exemplifies the potential of diyne-containing structures in materials science and has shown promise in biomedical applications. nih.gov Future research will focus on incorporating this compound into polymers, nanoparticles, and other advanced materials, and exploring their potential uses in fields such as drug delivery and bio-sensing. nih.gov The continued collaboration between organic chemists, biochemists, and materials scientists will be essential to fully realize the potential of this versatile molecule.

Q & A

Q. What are the common synthetic routes for methyl octadeca-5,8-diynoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is typically synthesized via esterification of the corresponding diynoic acid with methanol under acid catalysis (e.g., sulfuric acid). Optimization involves controlling reaction temperature (40–60°C), catalyst concentration (1–5 mol%), and reaction time (12–24 hrs). A reflux setup with anhydrous conditions minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For analogous compounds like methyl tetradeca-5,8-diynoate, hydrolysis and re-esterification protocols have been validated with >95% yield .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes kinetics without decomposition |

| Catalyst (H₂SO₄) | 3 mol% | Balances rate and side reactions |

| Solvent (MeOH) | Anhydrous, excess | Drives esterification equilibrium |

| Purification | Hexane:EtOAc (9:1) | Removes unreacted acid |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are critical. Key diagnostic signals include:

- ¹H NMR : Peaks for methyl ester (δ 3.6–3.7 ppm), alkynyl protons (δ 2.1–2.4 ppm, coupled triplets), and alkyl chain protons (δ 1.2–1.4 ppm).

- ¹³C NMR : Carbonyl (δ 170–175 ppm), alkynyl carbons (δ 70–90 ppm), and methyl ester (δ 50–55 ppm).

- MS : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group). For methyl tetradeca-5,8-diynoate, MS data confirmed mono- and di-oxidation products (m/z 237.14 and 253.14, respectively) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, amber glass vials under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. Use desiccants (silica gel) in storage containers. For short-term use, refrigeration (4°C) is acceptable if protected from light. Stability studies on similar esters (e.g., methyl 2-phenylacetoacetate) confirm >5-year integrity under these conditions . Always confirm purity via NMR or HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from isomerism, impurities, or instrumental drift. Strategies include:

- Cross-validation : Combine NMR, MS, and IR to confirm functional groups.

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals.

- Computational modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values. For example, alkynyl proton coupling patterns (J = 2.4 Hz in methyl tetradeca-5,8-diynoate) were validated via DFT .

- Reproducibility checks : Replicate synthesis and analysis across multiple batches/labs to rule out procedural errors .

Q. What experimental designs are suitable for studying this compound’s role in lipid peroxidation pathways?

- Methodological Answer : Use in vitro assays with lipid substrates (e.g., linoleic acid) and enzymes like 15-lipoxygenase (15-LOX). Key steps:

Prepare lipid vesicles containing this compound.

Induce peroxidation with Fe²⁺/ascorbate or enzymatic action.

Quantify lipid hydroperoxides via thiobarbituric acid (TBA) assay or HPLC.

For competitive inhibition studies, vary inhibitor concentration (0.1–10 µM) and measure IC₅₀. In analogous studies, diynoate derivatives showed dose-dependent inhibition of 15-LOX, with oxidation products identified via MS .

Q. How can computational chemistry methods complement experimental studies on this compound’s reactivity?

- Methodological Answer :

- Reaction mechanisms : Use DFT to model electron transfer during alkynyl bond oxidation. For example, diynoate oxidation involves radical intermediates stabilized by conjugated triple bonds .

- Docking studies : Predict binding affinities with enzymes (e.g., lipoxygenases) using AutoDock Vina or Schrödinger Suite.

- Molecular dynamics : Simulate lipid bilayer interactions to assess membrane permeability.

Integrate computational results with experimental data (e.g., kinetic assays) to validate models. Metadata schemas (e.g., ACEnano) standardize data interoperability for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.